molecular formula C14H10N2O2S B3136781 3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one CAS No. 425395-94-4

3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B3136781
CAS No.: 425395-94-4
M. Wt: 270.31
InChI Key: JZSDMCQUSPJCQG-WQLSENKSSA-N
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Description

3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one (CAS: 425395-94-4) is a quinoxalinone derivative featuring a thiophene-substituted oxoethylidene group. Its molecular formula is C₁₄H₁₀N₂O₂S, with a molecular weight of 270.31 g/mol . Key physicochemical properties include a density of 1.415 g/cm³, boiling point of 485.8°C, and refractive index of 1.713 . The compound’s structure combines a dihydroquinoxalin-2-one core with a thiophene moiety, making it a hybrid heterocyclic system of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[(Z)-2-hydroxy-2-thiophen-2-ylethenyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-8,17H,(H,16,18)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSDMCQUSPJCQG-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C(/C3=CC=CS3)\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one typically involves the condensation of 2-acetylthiophene with 2-quinoxalinone. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity.

Comparison with Similar Compounds

Core Structure Similarities

The quinoxalin-2-one scaffold is shared among several derivatives, including:

  • 3-[2-Oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one (C₂₃H₁₉N₃O₅S): Features a sulfonamide-substituted phenyl group instead of thiophene .
  • (Z)-3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (C₁₇H₁₄N₂O₃): Replaces thiophene with a 4-methoxyphenyl group .
  • 3-(5-Methyl-2-oxo-hex-5-enylidene)-3,4-dihydro-2(1H)-quinoxalinone: Contains an aliphatic substituent .

Key Structural Differences :

Compound Substituent Group Molecular Weight (g/mol) Key Functional Features
Target Compound (CAS 425395-94-4) Thiophene 270.31 Sulfur heterocycle, planar aromatic system
Compound from 4-Methoxyphenyl 294.30 Electron-rich aryl group, methoxy donor
Compound from Sulfonamidophenyl 449.48 Bulky sulfonamide, hydrogen-bonding capacity
Compound from Aliphatic chain 258.29 Flexible alkylidene, lipophilic character

Computational and Crystallographic Insights

  • DFT Studies : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit higher stability. The thiophene group’s electron-rich nature may alter charge distribution compared to methoxyphenyl analogs .
  • Crystallography : The sulfonamidophenyl derivative crystallizes in a triclinic system (space group P-1, V = 1024.4 ų), while the target compound’s crystal data are unreported but expected to differ due to thiophene’s smaller size .

Biological Activity

Introduction

3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one is a synthetic compound belonging to the quinoxaline family, notable for its diverse biological activities and potential therapeutic applications. This compound combines a quinoxalinone core with a thiophene-derived substituent, enhancing its chemical properties and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N2O2SC_{14}H_{10}N_{2}O_{2}S with a molecular weight of 270.31 g/mol. Its structure includes both heterocyclic and aromatic rings, contributing to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC14H10N2O2S
Molecular Weight270.31 g/mol
CAS Number425395-94-4
Density1.415 g/cm³
Boiling Point485.8 °C
Melting Point~139–140 °C

Synthesis

The synthesis typically involves the condensation of quinoxalinones with thiophene derivatives, often facilitated by catalysts under controlled conditions. A common method includes using Amberlyst 15 in an aqueous medium under visible light irradiation, allowing for the formation of the desired product through nucleophilic attack and dehydration reactions.

Antibacterial Properties

In vitro studies have indicated that this compound exhibits significant antibacterial activity. It has been shown to inhibit specific enzymes such as cyclooxygenase (COX) and lactate dehydrogenase (LDHA), which are crucial in various metabolic pathways. The mechanism of action is believed to involve binding to active sites on these enzymes, altering their activity and thereby exerting therapeutic effects .

Antioxidant Activity

Research has demonstrated that compounds within the quinoxaline family, including this compound, possess antioxidant properties. These activities are attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress in biological systems .

Potential Anti-inflammatory Effects

The compound's interaction with COX enzymes suggests potential anti-inflammatory properties. By inhibiting these enzymes, it may reduce the production of pro-inflammatory mediators, making it a candidate for further investigation in inflammatory disease models .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Evaluation of Antioxidant Activity

In another study focused on antioxidant activity, the compound was tested alongside other quinoxaline derivatives. It exhibited a significant capacity to reduce oxidative stress markers in cell cultures, supporting its role as an antioxidant agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of β-enaminoketone derivatives with substituted quinoxalin-2-ones under acidic or basic conditions. Key parameters include:
  • Temperature : Reactions often proceed at 110°C under reflux for 24 hours to ensure complete cyclization .
  • Catalysts : Low copper-catalyst loadings (e.g., 5 mol%) improve yield in asymmetric synthesis of chiral quinoxalinones .
  • Solvent Selection : Ethanol or methanol is preferred for recrystallization to enhance purity .
    Optimization should include kinetic monitoring via TLC or HPLC to identify intermediate formation and side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiophene C-S stretching (~690 cm⁻¹) groups .
  • NMR : ¹H NMR resolves the ethylidene proton (δ 6.8–7.2 ppm) and dihydroquinoxaline NH (δ 10–12 ppm). ¹³C NMR confirms the oxo-thiophene moiety (C=O at ~190 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated [M+H]⁺ = 285.0421) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding stoichiometries between this compound and transition metal ions (e.g., Cu²⁺)?

  • Methodological Answer : Contradictions arise from varying metal-to-ligand ratios and solvent effects. A systematic approach includes:
  • Titration Studies : Use UV-vis or fluorescence spectroscopy to monitor absorbance/emission changes at incremental Cu²⁺ concentrations. Job’s plot analysis identifies dominant stoichiometries (e.g., 3:1 vs. 1:1 complexes) .
  • EPR Spectroscopy : Detects paramagnetic Cu²⁺ species and distinguishes between square-planar (g∥ > 2.3) and octahedral geometries .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) model binding energies and optimize geometries for proposed complexes .

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this quinoxalinone derivative?

  • Methodological Answer : Density Functional Theory (DFT) is the gold standard:
  • Basis Sets : 6-31G* or LANL2DZ for transition metal interactions .
  • Property Analysis : HOMO-LUMO gaps predict redox behavior; Mulliken charges identify nucleophilic/electrophilic sites (e.g., oxo-thiophene as electron acceptor) .
  • Reactivity Studies : Simulate reaction pathways (e.g., Michael addition) using Gaussian or ORCA software to assess activation barriers .

Q. How should researchers design experiments to evaluate sigma receptor agonist activity, based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., 3,4-dihydro-2(1H)-quinolinones) suggest the following:
  • Binding Assays : Competitive inhibition of [³H]-DTG binding in rat brain membranes quantifies affinity (IC₅₀ values) .
  • Functional Tests : Measure reduction in halothane-induced mouse sleeping time at 30–100 mg/kg (oral) to assess CNS activity .
  • SAR Analysis : Modify the ethylidene substituent (e.g., thiophene vs. phenyl) and correlate with efficacy using regression models .

Q. What crystallographic strategies are recommended for resolving hydrogen-bonding networks in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates H-bonding (N—H···O, C—H···O) with OLEX2 visualization .
  • Packing Analysis : Mercury software identifies π-π stacking (thiophene-quinoxaline) and interlayer distances .

Q. How can environmental fate studies be structured to assess the ecological impact of this compound?

  • Methodological Answer : Adopt the INCHEMBIOL framework for long-term environmental analysis:
  • Abiotic Stability : Hydrolysis/photolysis studies in pH 5–9 buffers under UV light (λ = 254 nm) quantify degradation half-lives .
  • Biotic Transformations : Incubate with soil microbiota (OECD 307 guidelines) and analyze metabolites via LC-MS/MS .
  • Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) tests comply with OECD 202/201 guidelines .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) be addressed?

  • Methodological Answer : Contradictions often stem from assay conditions:
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify biphasic effects .
  • Redox Profiling : Combine DPPH/ABTS assays (antioxidant) with ROS-sensitive dyes (e.g., DCFH-DA) in cell models .
  • Structural Confounders : Verify purity (>95% via HPLC) to exclude interference from synthetic byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one

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